molecular formula C18H20BrNO B11585274 3-(4-bromophenyl)-6-tert-butyl-3,4-dihydro-2H-1,3-benzoxazine

3-(4-bromophenyl)-6-tert-butyl-3,4-dihydro-2H-1,3-benzoxazine

Cat. No.: B11585274
M. Wt: 346.3 g/mol
InChI Key: OVCFQZHHYOGWTB-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-6-tert-butyl-3,4-dihydro-2H-1,3-benzoxazine is an organic compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-6-tert-butyl-3,4-dihydro-2H-1,3-benzoxazine typically involves the reaction of 4-bromophenylamine with tert-butylphenol in the presence of formaldehyde. The reaction is carried out under acidic conditions, which facilitate the formation of the benzoxazine ring. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-6-tert-butyl-3,4-dihydro-2H-1,3-benzoxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced benzoxazine derivatives.

    Substitution: Formation of substituted benzoxazine compounds with various functional groups.

Scientific Research Applications

3-(4-bromophenyl)-6-tert-butyl-3,4-dihydro-2H-1,3-benzoxazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-6-tert-butyl-3,4-dihydro-2H-1,3-benzoxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(4-bromophenyl)propionic acid: Another bromophenyl-containing compound with different chemical properties and applications.

    4-bromothiophenol: Contains a bromophenyl group but differs in its sulfur-containing thiophenol structure.

    6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid: A compound with a bromophenyl group and a thiazole ring, showing diverse biological activities.

Uniqueness

3-(4-bromophenyl)-6-tert-butyl-3,4-dihydro-2H-1,3-benzoxazine is unique due to its specific combination of a bromophenyl group and a tert-butyl group within a benzoxazine ring

Properties

Molecular Formula

C18H20BrNO

Molecular Weight

346.3 g/mol

IUPAC Name

3-(4-bromophenyl)-6-tert-butyl-2,4-dihydro-1,3-benzoxazine

InChI

InChI=1S/C18H20BrNO/c1-18(2,3)14-4-9-17-13(10-14)11-20(12-21-17)16-7-5-15(19)6-8-16/h4-10H,11-12H2,1-3H3

InChI Key

OVCFQZHHYOGWTB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OCN(C2)C3=CC=C(C=C3)Br

Origin of Product

United States

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